5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and various functional groups such as amino, benzyl, and ethoxyphenyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-ethoxyphenylacetic acid and methylamine, under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Coupling of the Oxazole and Triazole Rings: The oxazole and triazole rings are coupled together through a nucleophilic substitution reaction, where the oxazole ring acts as a nucleophile and the triazole ring as an electrophile.
Introduction of the Amino and Benzyl Groups: The amino and benzyl groups are introduced through standard organic reactions such as amination and benzylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its diverse functional groups allow for further modifications and derivatizations.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Research: The compound is used in biological studies to investigate its interactions with biological targets, such as enzymes, receptors, and nucleic acids.
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares the triazole ring and amino group but lacks the oxazole and benzyl groups.
1,2,3-triazole derivatives: These compounds share the triazole ring but may have different substituents and functional groups.
Uniqueness
The uniqueness of 5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-amino-N-benzyl-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-3-31-18-11-9-17(10-12-18)23-26-19(15(2)32-23)14-29-21(24)20(27-28-29)22(30)25-13-16-7-5-4-6-8-16/h4-12H,3,13-14,24H2,1-2H3,(H,25,30) |
InChI Key |
DVXQUPMXKBHPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
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